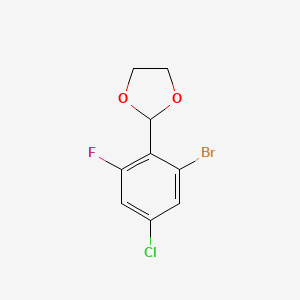

2-(2-Bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane

CAS No.:

Cat. No.: VC18779256

Molecular Formula: C9H7BrClFO2

Molecular Weight: 281.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7BrClFO2 |

|---|---|

| Molecular Weight | 281.50 g/mol |

| IUPAC Name | 2-(2-bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane |

| Standard InChI | InChI=1S/C9H7BrClFO2/c10-6-3-5(11)4-7(12)8(6)9-13-1-2-14-9/h3-4,9H,1-2H2 |

| Standard InChI Key | KLNKICKFXOGUEO-UHFFFAOYSA-N |

| Canonical SMILES | C1COC(O1)C2=C(C=C(C=C2Br)Cl)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a phenyl ring with three halogen substituents: bromine at position 2, chlorine at position 4, and fluorine at position 6. The 1,3-dioxolane ring is fused to the phenyl group, forming a bicyclic system. The dioxolane ring, a five-membered cyclic acetal, introduces steric constraints and electronic effects that influence reactivity and stability .

Key Structural Features:

-

Halogen substituents: Bromine (atomic radius: 1.85 Å), chlorine (0.99 Å), and fluorine (0.64 Å) create a gradient of electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilic substitution resistance .

-

Dioxolane ring: The ring’s oxygen atoms () participate in hydrogen bonding, affecting solubility and crystal packing .

Spectroscopic Identification

While experimental spectral data for this specific compound is limited, analogous dioxolanes exhibit characteristic signals:

-

NMR: Protons on the dioxolane ring resonate at 3.8–4.5 ppm as multiplet signals.

-

IR Spectroscopy: Strong absorption bands at 1,100–1,250 cm (C–O–C stretching) and 500–600 cm (C–Br/C–Cl vibrations) .

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves protecting a phenolic hydroxyl group with ethylene glycol under acidic conditions. Using 2-bromo-4-chloro-6-fluorophenol (CAS: 886499-88-3) as the precursor, the reaction proceeds via:

Steps:

-

Condensation: The phenol reacts with ethylene glycol in the presence of or -toluenesulfonic acid.

-

Dehydration: Water is removed via azeotropic distillation to drive the equilibrium toward acetal formation.

-

Purification: Column chromatography or recrystallization yields the product with ≥97% purity .

Industrial-Scale Production

MolCore BioPharmatech synthesizes the compound under ISO-certified conditions, emphasizing:

-

Temperature control: 80–100°C to prevent thermal degradation.

-

Catalyst optimization: 0.5–1.0 mol% acid catalyst to minimize side reactions .

Physicochemical Properties

Physical Parameters

| Property | Value |

|---|---|

| Molecular weight | 281.51 g/mol |

| Purity | ≥97% (HPLC) |

| Density | ~1.5 g/cm (estimated) |

| Solubility | Soluble in DMSO, THF, DCM |

| Stability | Sensitive to light and moisture |

Reactivity and Functionalization

Halogen Reactivity

The bromine atom at position 2 is susceptible to nucleophilic substitution (e.g., Suzuki coupling), while the dioxolane ring can undergo acid-catalyzed hydrolysis to regenerate the phenol .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring resists further electrophilic attack, directing substituents to meta positions relative to halogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume